(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 624726-01-8
Cat. No.: VC16127316
Molecular Formula: C25H26BrN3O3S
Molecular Weight: 528.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624726-01-8 |
|---|---|
| Molecular Formula | C25H26BrN3O3S |
| Molecular Weight | 528.5 g/mol |
| IUPAC Name | (5E)-2-(4-bromophenyl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C25H26BrN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16+ |
| Standard InChI Key | PZMBWQUSAQTLQF-CJLVFECKSA-N |
| Isomeric SMILES | CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
| Canonical SMILES | CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a bicyclic thiazolo[3,2-b] triazol-6(5H)-one core fused with:
-
A 4-bromophenyl group at position 2.
-
A 4-(heptyloxy)-3-methoxybenzylidene substituent at position 5.
The E-configuration of the benzylidene double bond is critical for maintaining planarity, which influences electronic properties and biological interactions .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₆BrN₃O₃S | |
| Molecular Weight | 528.5 g/mol | |
| logP (Partition Coefficient) | 7.8 (Predicted) | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 77.8 Ų | |
| Solubility | <0.1 mg/mL (Predicted) |
The high logP value indicates lipophilicity, suggesting membrane permeability, while low solubility may necessitate formulation optimization for biological testing .
Synthetic Methodologies
Multi-Step Condensation Reactions
The synthesis typically involves:
-
Formation of the thiazolo-triazole core via cyclization of thioamides with α-halo ketones .
-
Introduction of the benzylidene group through a Knoevenagel condensation between the core and 4-(heptyloxy)-3-methoxybenzaldehyde.
-
Bromination at the para position of the phenyl ring using N-bromosuccinimide (NBS) .
A representative protocol from recent literature:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thioamide + Chloroacetone, AcOH, 80°C | 68% | |
| 2 | Benzaldehyde derivative, Piperidine, EtOH | 52% | |
| 3 | NBS, DMF, RT | 75% |
Microwave-assisted synthesis has been reported to improve yields (up to 82%) and reduce reaction times.
Biological Activities and Mechanisms
Antimicrobial Activity
-
Gram-positive bacteria: Derivatives with alkoxy chains demonstrated MIC = 8–16 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
-
Fungi: Moderate activity against Candida albicans (MIC = 32 μg/mL) .
Anti-Inflammatory Properties
-
COX-2 Inhibition: Structural analogs reduced prostaglandin E₂ (PGE₂) production by 74% at 50 μM in murine macrophages .
Pharmacological Applications
Drug Delivery Considerations
-
Lipid Nanoparticle Formulations: The heptyloxy chain enhances compatibility with lipid-based carriers, improving bioavailability in preclinical models.
-
Targeted Therapy: The bromophenyl group facilitates conjugation to monoclonal antibodies for tumor-specific delivery .
Toxicity Profile
-
HEK293 Cells: Analogous compounds exhibited IC₅₀ >100 μM in normal kidney cells, indicating selectivity .
-
hERG Inhibition: Low risk (IC₅₀ = 12 μM), suggesting minimal cardiotoxicity.
Comparative Analysis with Analogues
Alkoxy chains (e.g., heptyloxy) correlate with improved membrane penetration, while bromine enhances DNA interaction .
Challenges and Future Directions
-
Synthetic Complexity: Low yields in benzylidene condensation steps (≤52%) necessitate catalyst optimization.
-
In Vivo Validation: No pharmacokinetic data exist; rodent studies are needed to assess absorption and metabolism.
-
Resistance Mitigation: Co-administration with P-glycoprotein inhibitors (e.g., verapamil) may overcome efflux-mediated resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume